4-Ethyl-3-fluorophenylboronic acid

概要

説明

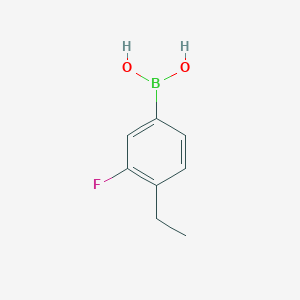

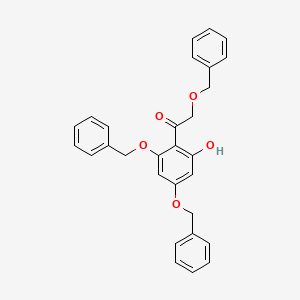

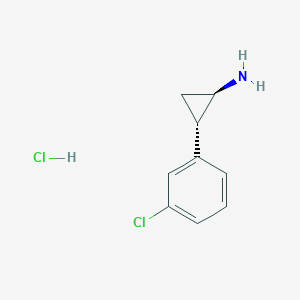

4-Ethyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2 . It has a molecular weight of 167.98 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

Boronic acids, including this compound, are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Chemical Reactions Analysis

Boronic acids, including this compound, participate in several important processes in chemical and biological systems, especially acid-base reactions in aqueous solutions . They are also used as building blocks and synthetic intermediates .

Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 167.98 . It should be stored in an inert atmosphere at temperatures between 2-8°C . More detailed physical and chemical properties would require specific experimental data .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : The preparation of related compounds, such as 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, demonstrates the synthesis of fluorophenylboronic acid derivatives through Grignard reactions, protection, and substitution processes, achieving overall yields like 54% (Liu Zao, 2005).

- Spectroscopy Studies : In-depth spectroscopic studies using FT-IR, FT-Raman, and SERS have been conducted on fluoro and formyl analogues of phenylboronic acids, including 4-fluorophenylboronic acid, highlighting the influence of substituents on adsorption mechanisms and molecular geometry (N. Piergies et al., 2013).

Applications in Glucose Sensing

- Photonic Crystal Glucose-Sensing Material : Derivatives like 4-fluorophenylboronic acid have been utilized in the development of photonic crystal glucose-sensing materials for non-invasive monitoring of glucose in tear fluid, demonstrating significant potential for diabetes management applications (V. Alexeev et al., 2004).

- Electropolymerization for Glucose Sensing : A study involved synthesizing a monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing under physiological conditions (Wenjing Bao et al., 2021).

Catalysis in Organic Synthesis

- Suzuki-Miyaura C-C Coupling Reactions : The application of fluorophenylboronic acids, including 4-fluorophenylboronic acid, has been demonstrated in Suzuki-Miyaura C-C coupling reactions, particularly for the preparation of fluorinated biphenyl derivatives, showcasing their importance in green chemistry and material science (Roghayeh Sadeghi Erami et al., 2017).

Educational Applications

- Undergraduate Laboratory Experiments : An undergraduate laboratory experiment was designed using 4-fluorophenylboronic acid in palladium-catalyzed Suzuki–Miyaura cross coupling, introducing students to contemporary techniques in chemistry (Jisun Lee et al., 2020).

作用機序

Target of Action

4-Ethyl-3-fluorophenylboronic acid is a type of organoboron compound . The primary targets of this compound are often associated with the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the Suzuki–Miyaura reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s stability and readiness for preparation suggest potential bioavailability .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry and pharmaceutical research .

Action Environment

The action of this compound is influenced by various environmental factors. The compound is generally environmentally benign, suggesting that it can maintain its stability and efficacy under a range of environmental conditions . .

Safety and Hazards

4-Ethyl-3-fluorophenylboronic acid is considered hazardous . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

将来の方向性

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

特性

IUPAC Name |

(4-ethyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYKIKQGUYJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

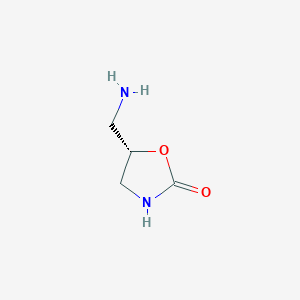

![1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B3097723.png)

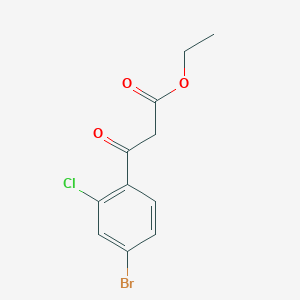

![tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate](/img/structure/B3097725.png)

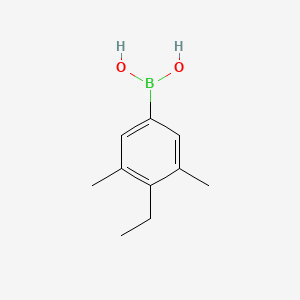

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3097744.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)